N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromothiophene ring, a chloroacetamide group, and a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, thiophene, is brominated using bromine to obtain 5-bromothiophene.
Alkylation: 5-bromothiophene is then alkylated with chloromethyl acetate to form 5-bromothiophen-2-ylmethyl acetate.
Amidation: The acetate group is converted to an amide by reacting with prop-2-en-1-ylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The bromothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The chloroacetamide group may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide
- (5-bromothiophen-2-yl)methylamine
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This compound’s specific combination of functional groups allows for versatile applications in various research fields.
Properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNOS/c1-2-5-13(10(14)6-12)7-8-3-4-9(11)15-8/h2-4H,1,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZSJNLYEDOYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=C(S1)Br)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.